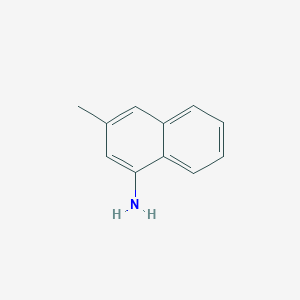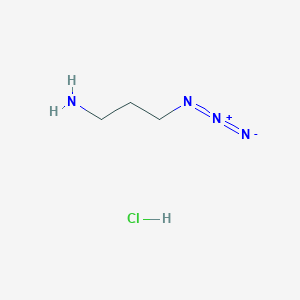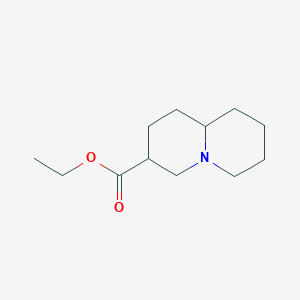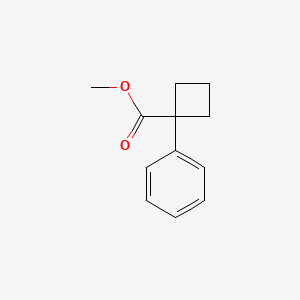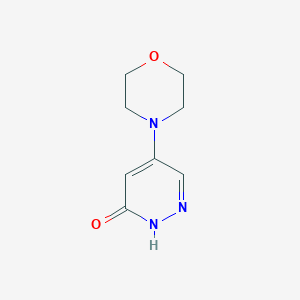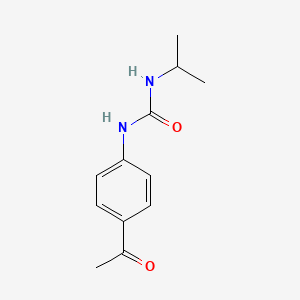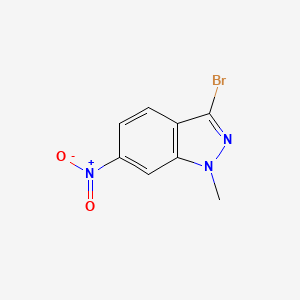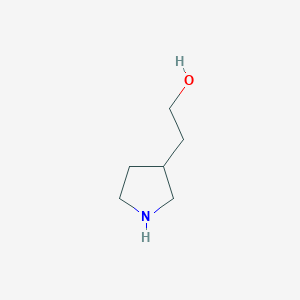
3-吡咯烷乙醇
描述
3-Pyrrolidineethanol is a chemical compound with the molecular formula C6H13NO. It consists of a pyrrolidine ring attached to an ethanol group. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of various bioactive molecules .
科学研究应用
3-Pyrrolidineethanol has numerous applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals. .
Biology: In biological research, 3-Pyrrolidineethanol is used to study the effects of pyrrolidine derivatives on cellular processes and enzyme activities
Medicine: This compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with neuroprotective and anticancer properties
Industry: In the industrial sector, 3-Pyrrolidineethanol is used in the production of specialty chemicals and materials
作用机制
Target of Action
Pyrrolidine alkaloids, a class of compounds to which 3-pyrrolidineethanol belongs, have been shown to interact with a variety of biological targets These include various enzymes and receptors involved in critical biological processes
Mode of Action
It is known that pyrrolidine alkaloids can interact with their targets in a variety of ways, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling . The specific interactions of 3-Pyrrolidineethanol with its targets would need to be elucidated through further experimental studies.
Biochemical Pathways
Pyrrolidine alkaloids have been shown to impact a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cellular signaling
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 3-Pyrrolidineethanol are not well-documented. These properties are crucial for understanding the bioavailability of the compound. The ADME properties of a compound can influence its efficacy and safety profile
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidineethanol can be achieved through several methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using microbial strains such as Aspergillus sp. This process yields optically active 3-pyrrolidinol, which can then be converted to 3-Pyrrolidineethanol through chemical reactions . Another method involves the use of 1,4-dibromobutane and sodium bicarbonate in toluene, followed by the addition of (1R,2S)-(-)-norephedrine .
Industrial Production Methods: Industrial production of 3-Pyrrolidineethanol typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The microbial hydroxylation method is particularly attractive due to its high enantiomeric excess and environmentally friendly nature .
化学反应分析
Types of Reactions: 3-Pyrrolidineethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl group and the nitrogen atom in the pyrrolidine ring .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 3-Pyrrolidineethanol to the corresponding ketone or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce 3-Pyrrolidineethanol to its corresponding amine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .
相似化合物的比较
Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features but lacks the hydroxyl group.
Prolinol: A pyrrolidine derivative with a hydroxyl group, similar to 3-Pyrrolidineethanol but with different stereochemistry.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with distinct chemical properties .
Uniqueness: 3-Pyrrolidineethanol is unique due to the presence of both the hydroxyl group and the pyrrolidine ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications .
属性
IUPAC Name |
2-pyrrolidin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLLPCWCPIQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504350 | |
| Record name | 2-(Pyrrolidin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-44-2 | |
| Record name | 2-(Pyrrolidin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrrolidin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


